molecular formula C10H16N2O5 B12741370 Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate CAS No. 109005-98-3

Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate

Cat. No.: B12741370
CAS No.: 109005-98-3
M. Wt: 244.24 g/mol
InChI Key: YMXIVSSKINNAJW-LURJTMIESA-N
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Description

Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound derived from L-aspartic acid and 1-aminocyclopropanecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the coupling of L-aspartic acid with 1-aminocyclopropanecarboxylic acid. This process can be achieved through various methods, including:

    Chemical Synthesis: The chemical synthesis route involves the protection of the amino group in L-aspartic acid, followed by the coupling with 1-aminocyclopropanecarboxylic acid using coupling agents such as carbodiimides.

    Enzymatic Synthesis: Enzymatic methods utilize specific enzymes to catalyze the coupling reaction between L-aspartic acid and 1-aminocyclopropanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized chemical or enzymatic routes. The process is designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

109005-98-3

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

(3S)-3-amino-4-[(1-ethoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C10H16N2O5/c1-2-17-9(16)10(3-4-10)12-8(15)6(11)5-7(13)14/h6H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-/m0/s1

InChI Key

YMXIVSSKINNAJW-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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